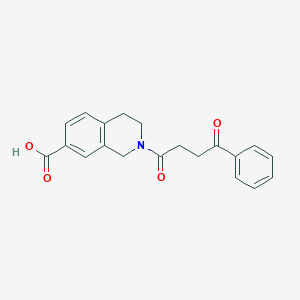![molecular formula C14H23NO4 B6664989 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664989.png)
3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid is a synthetic organic compound of interest due to its unique structural features and potential applications. It encompasses several functional groups, including an ether, an amide, and a carboxylic acid, all contributing to its chemical reactivity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification: Starting from cyclopentanol, the etherification with a suitable acylating agent forms 2-cyclopentyloxyacetic acid.
Amidation: The obtained ester is then reacted with cyclopropylamine under controlled conditions to form the amide bond, resulting in 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid.
Carboxylation: The final step involves introducing the carboxylic acid group through a carboxylation reaction under specific conditions.
Industrial Production Methods: While precise industrial production methods might vary, the general approach involves scaling up the synthetic procedures, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high purity through advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ether and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might target the ether group, allowing for structural modifications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation might yield derivatives with hydroxyl or carbonyl functionalities.
Reduction leads to the formation of amines.
Substitution results in a range of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid finds applications across various fields:
Chemistry: As a versatile building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Potential use as a biochemical tool for studying enzyme-substrate interactions or as a probe in metabolic pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on specific biological targets.
Industry: Utilized in developing specialized materials, including polymers or advanced composites due to its unique structural attributes.
Mechanism of Action
Molecular Mechanisms: The compound's mechanism of action hinges on its structural components. For example, the ether and amide groups might interact with specific enzymes or receptors, altering biological pathways. Its molecular targets could include enzymes involved in metabolic processes or signaling proteins.
Pathways Involved: Engagement with metabolic pathways might influence processes like protein synthesis or degradation, while its effect on signaling pathways could modulate cellular responses to stimuli.
Comparison with Similar Compounds
3-[(2-Methoxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
3-[(2-Ethoxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
3-[(2-Cyclohexyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
This comprehensive guide should help navigate the intricacies of 3-[(2-Cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid
Properties
IUPAC Name |
3-[(2-cyclopentyloxyacetyl)-cyclopropylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10(14(17)18)8-15(11-6-7-11)13(16)9-19-12-4-2-3-5-12/h10-12H,2-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBPRRFIXDUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CC1)C(=O)COC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664913.png)
![1-[2-[[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664923.png)
![4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid](/img/structure/B6664927.png)
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]amino]pentanoic acid](/img/structure/B6664928.png)
![2-[[3-(Pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid](/img/structure/B6664932.png)
![4-[3-(3,4-Dichlorophenyl)propanoylamino]pentanoic acid](/img/structure/B6664935.png)
![4-[[1-(3-Phenoxypropanoyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6664937.png)
![4-[(1-Benzyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B6664938.png)
![4-[[3-[(4-Methylphenyl)sulfamoyl]benzoyl]amino]pentanoic acid](/img/structure/B6664945.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6664952.png)
![2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B6664959.png)
![3-[4-(1,3-Benzothiazol-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664971.png)
![3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664976.png)

